O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

説明

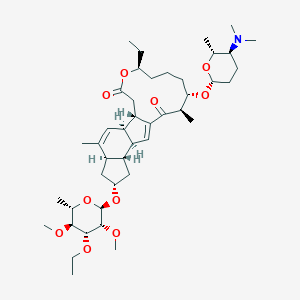

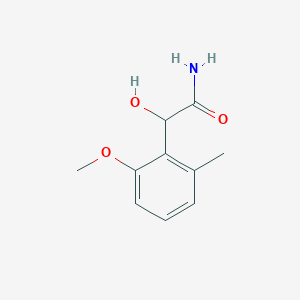

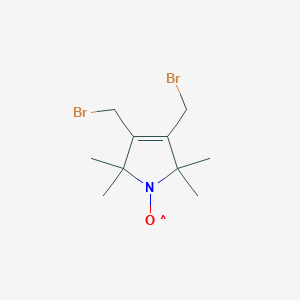

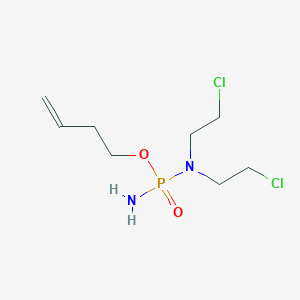

“O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is a complex organic compound. It seems to be related to the field of organic chemistry, specifically in the class of compounds known as phosphorodiamidates .

Synthesis Analysis

The synthesis of related compounds involves the polymerization of 2-(3-butenyl)-2-oxazoline . The process starts with 4-pentenoic acid and involves several steps including the introduction of amine groups via thiol–ene click chemistry .Molecular Structure Analysis

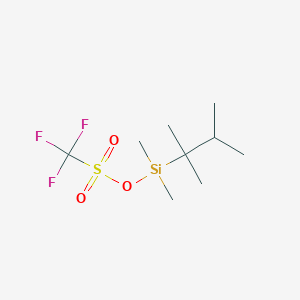

The molecular structure of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is complex. It belongs to the class of compounds known as phosphorodiamidates, which are formally esters of chloroformic acid .Chemical Reactions Analysis

Chloroformates, a class of compounds to which “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” is related, are used as reagents in organic chemistry . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” include a molecular weight of 337.61, a boiling point of 397.2±52.0 °C (Predicted), and a density of 1.253±0.06 g/cm3 (Predicted) .科学的研究の応用

Detoxification Fabric Against Nerve Gas Agents

This compound has been used in the synthesis of a novel guanidine-functionalized polymer, poly[2-(3-butenyl)-2-oxazoline] (PBuOxz), which has been co-electrospun with Nylon-6,6 to form fibers that could be used for the decontamination of chemical warfare agents . The decontamination efficiency for diisopropyl fluorophosphate (DFP), an organophosphate mimic of nerve agents, could be as high as 100% under trace aqueous solution conditions using this G-PBuOxz/Nylon-6,6 fiber as the decontamination agent .

Synthesis of β 2,3 -Amino Acids

The compound has been used in the synthesis of a series of N (Boc)-β 2,3 -dialkyl amino nitriles derived from l-phenylalanine, d-phenylalanine, l-valine and one C -protected β 2,3 amino acid . These β 2,3 -amino acids have shown great potential for a wide range of applications in many fields of organic chemistry .

Synthesis of N-amino-3-nitrile-indoles

The compound has been used in an intramolecular hetero-cyclization of 2-aryl-3-substituted hydrazono-alkylnitriles using FeBr3 as a single electron oxidant . This approach allows the N-moiety on the side-chain to be annulated to the benzene ring during the final synthetic step via direct oxidative aromatic C–N bond formation .

作用機序

Target of Action

It’s known that similar compounds are often designed to interact with specific biochemical pathways or targets .

Mode of Action

It’s known that similar compounds often work through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds often affect pathways involving electrophilic aromatic substitution .

Result of Action

It’s known that similar compounds often result in the formation of substituted benzene rings .

特性

IUPAC Name |

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302822 | |

| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | |

CAS RN |

39800-29-8 | |

| Record name | NSC154039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

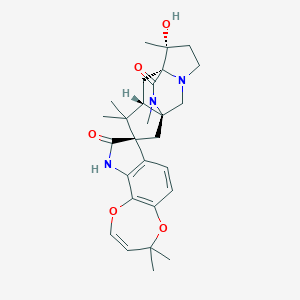

Q1: Why is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate significant in cyclophosphamide research?

A: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate serves as a crucial precursor in synthesizing key cyclophosphamide metabolites, particularly 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide. [, ] These metabolites are believed to be the active forms of cyclophosphamide, responsible for its anticancer activity. By studying these synthesized metabolites, researchers gain valuable insights into how cyclophosphamide exerts its effects on cancer cells.

Q2: How is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate converted to these active metabolites?

A: Researchers utilize ozonolysis to convert O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate into 4-hydroperoxycyclophosphamide. [, ] This reaction involves cleaving the double bond within the butenyl group and introducing a hydroperoxy group at the C4 position of the oxazaphosphorine ring. Subsequent deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine yields 4-hydroxycyclophosphamide. []

Q3: What is the significance of the C4-hydroxylation in these active metabolites?

A: The introduction of the hydroxyl group at the C4 position of the oxazaphosphorine ring is crucial for the antitumor activity of cyclophosphamide. [] This modification is believed to be essential for the activation and subsequent DNA alkylating ability of the drug, ultimately leading to the death of cancer cells.

Q4: What do the in vitro and in vivo studies reveal about the activity of these synthesized metabolites?

A: Both 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide, synthesized from O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, exhibit significant cytostatic activity in both in vitro and in vivo experiments. [, ] This finding supports the hypothesis that C4-hydroxylation of cyclophosphamide is a necessary step for its activation and subsequent antitumor efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。